molecular formula C19H21N3O5 B100237 Z-Gly-tyr-NH2 CAS No. 17263-44-4

Z-Gly-tyr-NH2

Cat. No. B100237
CAS RN: 17263-44-4
M. Wt: 371.4 g/mol
InChI Key: YYZXAAJFIOIYGD-INIZCTEOSA-N
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Description

Z-Gly-tyr-NH2 is a peptide that is part of a series of peptides studied for their conformation and properties in various environments. The Z- prefix indicates a carboxybenzyl group which is used to protect the amino group during peptide synthesis. This peptide is related to the family of peptides that include tyrosine and glycine amino acids and has been the subject of research due to its relevance in biological systems and potential therapeutic applications.

Synthesis Analysis

The synthesis of peptides similar to Z-Gly-tyr-NH2 has been described in the literature. For instance, the hexapeptide Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, which is a potent cholecystokinin receptor antagonist, was synthesized and shown to inhibit gastrin-induced acid secretion in vivo . Although this particular peptide is not Z-Gly-tyr-NH2, the methodology used for its synthesis could be relevant for the synthesis of Z-Gly-tyr-NH2, as it involves the protection of amino groups and the formation of peptide bonds.

Molecular Structure Analysis

The molecular structure of peptides containing glycine and tyrosine has been studied using various spectroscopic and theoretical methods. For example, the structure of the gas-phase tripeptide Tyr-Gly-Gly was investigated using a hierarchy of electronic structure theory, revealing that the most stable conformers adopt a folded structure with specific hydrogen-bonding interactions . Although this research does not directly describe Z-Gly-tyr-NH2, it provides insights into the potential structure and intramolecular interactions that could be present in Z-Gly-tyr-NH2.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides containing glycine and tyrosine residues have been explored. For instance, the conformation-specific spectroscopy of Z-(Gly)n peptides in the gas phase revealed the presence of mixed 14/16 helices and the influence of intramolecular hydrogen bonds on the peptide's conformation . Additionally, the interaction between glycine and water has been studied, showing that glycine can form neutral and zwitterionic complexes with water, which are characterized by specific IR absorption bands . These studies provide a foundation for understanding the physical and chemical properties of Z-Gly-tyr-NH2, as the presence of glycine and tyrosine in the peptide would likely result in similar behaviors and interactions.

Scientific Research Applications

Structural Studies

Z-Gly-tyr-NH2 has been explored in structural studies of C-amidated amino acids and peptides. In a study by In, Tani, and Ishida (2000), the crystal structure of Z-Gly-Phe-NH2, alongside other compounds, was analyzed. This research showed significant differences in the conformations of these compounds compared to their unamidated counterparts, highlighting the impact of C-terminal amides on molecular structure and interactions (In, Tani, & Ishida, 2000).

Enzymatic Synthesis

The compound has been used in the study of enzymatic peptide fragment condensation. Xaus et al. (1992) achieved good yields in synthesizing an insect neuropeptide derivative using Z-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The study demonstrated the viability of specific reaction media to assist in enzymatic catalysis (Xaus et al., 1992).

Solid-to-Solid Peptide Synthesis

Another application of Z-Gly-tyr-NH2 is in the field of solid-to-solid peptide synthesis. Chaiwut, Kanasawud, and Halling (2007) investigated glycyl endopeptidase catalyzed solid-to-solid synthesis, demonstrating efficient production of model peptides including Z-Gly-Tyr-NH2. This research provided insights into the optimization of synthesis processes (Chaiwut, Kanasawud, & Halling, 2007).

Protease Catalysis

In the study of protease catalysis, Z-Gly-tyr-NH2 plays a significant role. Wiese, Gattner, and Zahn (1991) synthesized alpha-glyceryl esters of Z-Gly and other compounds, using them to study protease catalyzed peptide synthesis. This research contributed to understanding enzyme catalysis and peptide bond formation (Wiese, Gattner, & Zahn, 1991).

Peptide Sequence Recognition

The compound has been used in studies focusing on peptide sequence recognition. Rekharsky et al. (2008) demonstrated the strong complex formation of Z-Gly-tyr-NH2 with cucurbit[7]uril, effectively recognizing peptide sequences and differentiating between similar compounds. This work highlights its potential in sequence recognition and self-sorting applications (Rekharsky et al., 2008).

properties

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXAAJFIOIYGD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-tyr-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Čeřovský, MR Kula - Angewandte Chemie International …, 1998 - Wiley Online Library
… The dramatic decrease in yield for Z-Gly-Tyr-NH2 as compared to Z-GlyPhe-NH2 cannot be explained at present. The limitations of the enymatic amidation of peptides result mainly from …
Number of citations: 28 onlinelibrary.wiley.com
P Chaiwut, P Kanasawud, PJ Halling - Enzyme and microbial technology, 2007 - Elsevier
Glycyl endopeptidase catalysed solid-to-solid synthesis can be carried out efficiently for the model peptides Z-Gly-Phe-NH 2 , Z-Gly-Leu-NH 2 , Z-Gly-Tyr-NH 2 and Z-Gly-Tyr-OEt. A …
Number of citations: 12 www.sciencedirect.com
K Morihara, T Oka, H Tsuzuki - Archives of biochemistry and biophysics, 1971 - Elsevier
A comparative study of five serine proteinases of bacterial streptomyces, and mold origin was made to determine the effects of amino acid residues on either side of the susceptible …
Number of citations: 27 www.sciencedirect.com
MI Arifa, W Biana, F Fusettib, DB Janssena - Engineering amidases for … - research.rug.nl
… Conversion of peptide amides to methylester For peptide amide to methyl ester conversion, we used Z-Gly-Tyr-NH2 as the model substrate, and incubated it with SbPam in the presence …
Number of citations: 2 research.rug.nl
K Morihara, H Tsuzuki, T Oka - Biochemical and Biophysical Research …, 1971 - Elsevier
A comparative study was made on the size and properties of the active sites in five subtilisin types; Carlsberg, Novo, BPN', Fukumoto and SO4. The study was carried out using various …
Number of citations: 41 www.sciencedirect.com
J Feder - Biochemistry, 1967 - ACS Publications
… Little to no hydrolysis was obtained for Z-Gly-Tyr-NH2 and Bz-Gly-Tyr-NH2, respectively, by the enzyme. The Z-Gly-Tyr-NH2 yielded a value of k/(E) of 0.12 X 10-4 sec-1 (mg/ml-1).No …
Number of citations: 73 pubs.acs.org
U Stelkes-Ritter, G Beckers, A Bommarius… - Biocatalysis and …, 1997 - Taylor & Francis
… The specific activity of each aliquot was determined with Z-Gly-Tyr-NH2 as substrate after thawing. The peptide amidase from Sterzotropiionionas riziiltopiiilio ( DSM 9 18 1) was purified …
Number of citations: 18 www.tandfonline.com
J Millet, R Acher - European Journal of Biochemistry, 1969 - Wiley Online Library
An exocellular proteolytic enzyme produced by Bacillus megaterium and called megateriopeptidase has been isolated and its specificity has been investigated. Megateriopeptidase has …
Number of citations: 29 febs.onlinelibrary.wiley.com
S Neumann, MR Kula - Applied microbiology and biotechnology, 2002 - Springer
… A comparison of the hydrolysis of Gly-Tyr-NH2 and Z-Gly-Tyr-NH2 shows that even … impact on enzyme activity: Ala-Phe-NH2 and Z-Gly-Tyr-NH2 were hydrolyzed at a rate of 194 U/mg …
Number of citations: 34 link.springer.com
MR Kula, U Joeres, U Stelkes-Ritter - … of the New York Academy of …, 1996 - academia.edu
… 2 The cells were cultivated and the cell-free extracts were assayed for peptide amidase activity using Z-Gly-Tyr-NH2 as the substrate. Peptide amidase activity of> 3 mU/mg was found in …
Number of citations: 6 www.academia.edu

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